Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane
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Overview
Description
Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane is an organosilicon compound with the molecular formula C14H19F13O3Si and a molecular weight of 510.36 g/mol . This compound is known for its unique properties, including low surface energy and high thermal stability, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane typically involves the reaction of 1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctanol with triethoxysilane in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Condensation: Acidic or basic catalysts at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane exerts its effects is through the formation of a low-energy surface. The compound’s fluorinated tail reduces surface energy, leading to hydrophobic and oleophobic properties . This mechanism is particularly useful in creating coatings that repel water and oils, thereby protecting surfaces from corrosion and contamination .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane is unique due to its longer fluorinated chain, which provides superior hydrophobic and oleophobic properties compared to similar compounds . This makes it particularly valuable in applications requiring extreme water and oil repellency .
Properties
CAS No. |
125607-98-9 |
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Molecular Formula |
C14H19F13O3Si |
Molecular Weight |
510.36 g/mol |
IUPAC Name |
triethoxy(1,1,2,2,3,3,4,4,5,5,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C14H19F13O3Si/c1-4-28-31(29-5-2,30-6-3)14(26,27)13(24,25)12(22,23)11(20,21)9(15,16)7-8-10(17,18)19/h4-8H2,1-3H3 |
InChI Key |
BPCXHCSZMTWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C(C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origin of Product |
United States |
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